molecular formula C12H15NO2 B13095678 1-Butyl-1H-indole-5,6-diol

1-Butyl-1H-indole-5,6-diol

Cat. No.: B13095678
M. Wt: 205.25 g/mol
InChI Key: ODEFWHTWLAESJT-UHFFFAOYSA-N
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Description

1-Butyl-1H-indole-5,6-diol is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-1H-indole-5,6-diol typically involves the functionalization of the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For this compound, the butyl group can be introduced through alkylation reactions using butyl halides.

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is prevalent in the large-scale synthesis of indole derivatives . These methods provide efficient routes to produce this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-1H-indole-5,6-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted indoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Butyl-1H-indole-5,6-diol has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Butyl-1H-indole-5,6-diol stands out due to its dual hydroxyl groups on the indole ring, which confer unique chemical reactivity and biological activity. This structural feature allows for diverse functionalization and enhances its potential as a versatile compound in various applications .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

1-butylindole-5,6-diol

InChI

InChI=1S/C12H15NO2/c1-2-3-5-13-6-4-9-7-11(14)12(15)8-10(9)13/h4,6-8,14-15H,2-3,5H2,1H3

InChI Key

ODEFWHTWLAESJT-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=CC2=CC(=C(C=C21)O)O

Origin of Product

United States

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